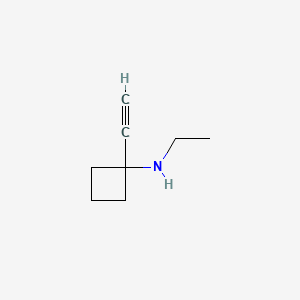
N-ethyl-1-ethynylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as Pd/C can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-ethylcyclobutan-1-amine.
Substitution: Formation of various N-alkylated cyclobutanamines.
Applications De Recherche Scientifique
N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different chemical reactivity.
N-methyl-1-ethynylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-ethynylcyclobutan-1-amine: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness
N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
N-ethyl-1-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
Clé InChI |
ASULSZREJHMPSK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















